BIX-01294
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Overview
Description
BIX-01294 is a diazepin-quinazolinamine derivative that acts as a selective, cell-permeable inhibitor of G9a-like protein and G9a histone lysine methyltransferase. These enzymes are involved in the methylation of histone H3 at lysine 9, a process crucial for gene regulation. This compound has been used in various research applications, including the facilitation of induced pluripotent stem cells from somatic cells .
Preparation Methods
BIX-01294 can be synthesized using a four-step process starting from 2-amino-4,5-dimethoxybenzoic acid and urea. The steps include cyclization, chlorination, and two steps of ammonolysis. The final step involves the use of methanesulfonic acid as a catalyst under mild conditions, resulting in a 75.5% yield . This method is suitable for industrial production due to its simplicity and the availability of cheap starting materials .
Chemical Reactions Analysis
BIX-01294 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: This compound can undergo substitution reactions, particularly involving its diazepin-quinazolinamine structure.
Common reagents used in these reactions include methanesulfonic acid for catalysis and various solvents like PrOH for reflux conditions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BIX-01294 has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving histone methyltransferases.
Industry: Utilized in the development of new therapeutic strategies and drug discovery.
Mechanism of Action
BIX-01294 inhibits G9a and G9a-like protein by occupying the histone binding site, preventing interaction with histones. This inhibition leads to the suppression of histone H3 lysine 9 methylation, affecting gene regulation and expression . The compound also induces autophagy and apoptosis in cancer cells by impairing autophagic flux and lysosomal function .
Comparison with Similar Compounds
BIX-01294 is unique due to its high selectivity for G9a and G9a-like protein. Similar compounds include:
UNC0638: Another selective inhibitor of G9a with similar applications in gene regulation studies.
A-366: Inhibits G9a and is used in epigenetic research.
GSK343: A potent inhibitor of EZH2, another histone methyltransferase, used in cancer research.
This compound stands out for its specific inhibition of G9a and its applications in stem cell research and cancer therapy .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXFATOLZGZLSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935693-62-2 |
Source
|
Record name | 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935693-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BIX-01294 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZ9U8BQ9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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